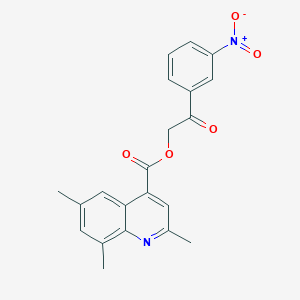
2-(3-nitrophenyl)-2-oxoethyl 2,6,8-trimethyl-4-quinolinecarboxylate
Vue d'ensemble
Description
2-(3-nitrophenyl)-2-oxoethyl 2,6,8-trimethyl-4-quinolinecarboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical properties and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2,6,8-trimethyl-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-2-oxoethyl 2,6,8-trimethyl-4-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. The compound has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria and fungi. In addition, it has been shown to have anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-nitrophenyl)-2-oxoethyl 2,6,8-trimethyl-4-quinolinecarboxylate in lab experiments is its unique chemical properties. The compound has a high degree of stability, which makes it easy to work with in the lab. However, one limitation of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 2,6,8-trimethyl-4-quinolinecarboxylate. One area of research could be to further investigate the compound's potential use in the treatment of Alzheimer's disease. Another area of research could be to explore the compound's potential use as an anticancer agent. Additionally, further research could be done to understand the compound's mechanism of action and to identify potential side effects or toxicity.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-2-oxoethyl 2,6,8-trimethyl-4-quinolinecarboxylate has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid fibrils.
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2,6,8-trimethylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-12-7-13(2)20-17(8-12)18(9-14(3)22-20)21(25)28-11-19(24)15-5-4-6-16(10-15)23(26)27/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZHKIJBVFMAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![isobutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4718289.png)
![methyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4718305.png)
![1-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4718327.png)
amine oxalate](/img/structure/B4718338.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4718343.png)

![4-methyl-3,5-bis(4-methylphenyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole](/img/structure/B4718348.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate](/img/structure/B4718353.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4718356.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B4718370.png)

![ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4718377.png)
![methyl 2-[({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4718385.png)